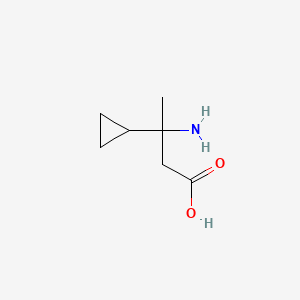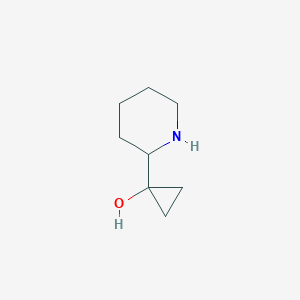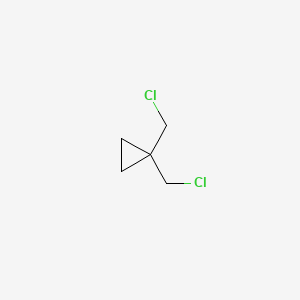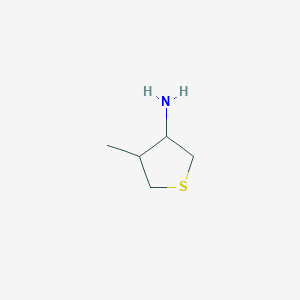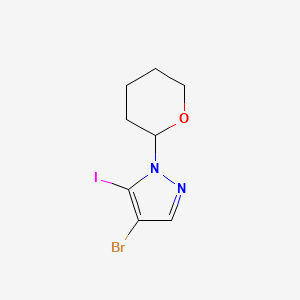
4-Bromo-5-iodo-1-(oxan-2-YL)pyrazole
Overview
Description
4-Bromo-5-iodo-1-(oxan-2-YL)pyrazole (BIOP) is an organic compound that is used in a wide range of scientific research applications. It is a heterocyclic compound that contains both bromine and iodine atoms. BIOP is a relatively new compound, and it has been subject to a number of studies in order to determine its properties and potential uses.
Scientific Research Applications
Structure and Tautomerism
The study of tautomerism in 4-bromo substituted 1H-pyrazoles, including X-ray crystallography and DFT calculations, has highlighted the predominance of 3-bromo tautomers over 5-bromo ones in both solid state and solution. This research is foundational in understanding the chemical behavior and applications of bromo-substituted pyrazoles in various scientific fields, such as material science and pharmaceutical chemistry (Trofimenko et al., 2007).
Color Tuning in Iridium Tetrazolate Complexes
The role of ancillary ligands, such as the deprotonated form of 2-(1H-tetrazol-5-yl)pyridine, in color tuning of iridium tetrazolate complexes has been explored. This research contributes to the understanding of how the nature of ancillary tetrazolate ligand affects the emission properties of iridium(III) complexes, which is vital for developing new materials for organic light-emitting devices (Stagni et al., 2008).
Synthesis of 4-Substituted Pyrazoles
A method for synthesizing 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles under mild conditions has been developed. This synthesis technique is crucial for creating a wide range of pyrazole derivatives with potential applications in pharmaceuticals and agrochemicals (Zhang et al., 2006).
Characterization and Biological Study
Research on 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols has uncovered their significant antimicrobial activities. This study is instrumental in the development of new antimicrobial agents, showcasing the potential of bromo-substituted pyrazoles in medical applications (Sherkar & Bhandarkar, 2015).
Synthesis and Molecular Docking Studies
The synthesis and molecular docking studies of substituted benzofuran and pyrazole derivatives have been carried out, indicating their affinity to DNA GyrB protein. This research demonstrates the potential of these compounds in the development of novel therapeutics, particularly for targeting bacterial infections (Sanjeeva et al., 2021).
C-H Arylation of Pyrazoles
A novel approach to the synthesis of complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation has been introduced. This method provides a new pathway for creating highly substituted pyrazoles, which could have wide-ranging applications in pharmaceutical development (Goikhman et al., 2009).
properties
IUPAC Name |
4-bromo-5-iodo-1-(oxan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrIN2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMYZSOSLJDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-iodo-1-(oxan-2-YL)pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



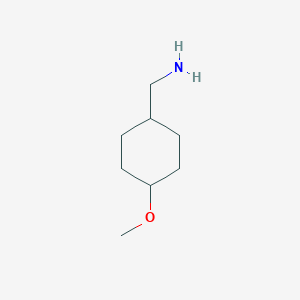
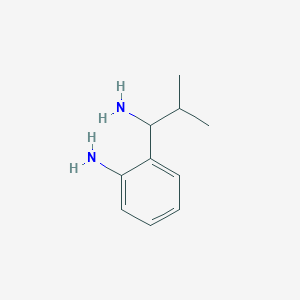
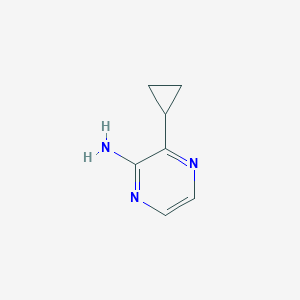
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)
